Methyl cis-6-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylate
Description
Methyl cis-6-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylate (CAS: 836607-50-2) is a bicyclic ester featuring a cyclohex-3-ene core with a tert-butoxycarbonyl (Boc)-protected amino group at the cis-6 position and a methyl ester at position 1 . Its molecular formula is C₁₃H₂₁NO₄, with a molecular weight of 255.31 g/mol. The compound’s stereochemistry (cis configuration between the Boc-amino and ester groups) and conjugated double bond (cyclohex-3-ene) make it a versatile intermediate in organic synthesis, particularly for pharmaceuticals requiring chiral specificity or controlled ring-opening reactivity. The Boc group serves as a temporary protective moiety for the amine, enabling selective deprotection during multi-step syntheses .
Properties
IUPAC Name |
methyl (1S,6R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-10-8-6-5-7-9(10)11(15)17-4/h5-6,9-10H,7-8H2,1-4H3,(H,14,16)/t9-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIDCDXFSTUXMB-VHSXEESVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC=CCC1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC=CC[C@@H]1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclohexene Backbone Construction
The cyclohex-3-ene ring is typically derived from hydrogenation or isomerization of aromatic precursors. For example, 4-aminobenzoic acid derivatives undergo catalytic hydrogenation under controlled pressure to yield cis-cyclohexane intermediates. Ruthenium or rhodium catalysts on carbon supports (e.g., 5% Ru/Al₂O₃) are preferred for their high trans/cis selectivity (up to 4.6:1 trans/cis ratio in certain conditions). However, subsequent steps adjust this ratio to favor the cis isomer through selective crystallization or derivatization.
Boc Protection of the Amino Group
The Boc group is introduced using di-tert-butyl dicarbonate (Boc anhydride) in aprotic solvents like acetone or tetrahydrofuran (THF). Base catalysts such as potassium carbonate or aqueous sodium hydroxide facilitate the reaction, achieving yields of 70–92%. For instance, in a representative procedure, 4-aminocyclohex-3-ene-1-carboxylic acid is treated with Boc anhydride (1.0 equiv) in acetone at room temperature for 20 hours, followed by acid-base extraction to isolate the Boc-protected product.
Methyl Esterification
Esterification employs methanol under acidic conditions (e.g., HCl or H₂SO₄) or via Schotten-Baumann reactions using methyl chloride. The latter method avoids racemization and preserves stereochemistry, with typical yields exceeding 85%.
Stepwise Preparation Protocols
Direct Hydrogenation-Boc Protection-Esterification Sequence
A one-pot protocol minimizes intermediate isolation, enhancing efficiency:
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Hydrogenation : 4-Aminobenzoic acid (10.0 g) is hydrogenated at 100°C under 15 bar H₂ pressure using 5% Ru/Al₂O₃ in aqueous NaOH. After 28 hours, the cis/trans ratio reaches 1:4.2.
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Boc Protection : Without isolating the cyclohexane intermediate, Boc anhydride (16.63 g) is added to the reaction mixture in acetone. Stirring for 20 hours at room temperature yields a cis/trans Boc-amino acid mixture (70% yield, 92% purity).
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Esterification : The crude product is treated with methyl iodide (1.93 mL) and K₂CO₃ in acetone at 60°C for 3 hours. Selective precipitation of the trans isomer allows isolation of the cis-methyl ester via citric acid extraction (62% yield, 99.1% purity).
Stereochemical Control via Base-Mediated Epimerization
To enhance cis selectivity, the trans isomer is epimerized using mild bases. For example, treating a trans-rich Boc-amino acid mixture with K₂CO₃ in acetone at 60°C induces partial isomerization, increasing the cis proportion from 22% to 58%. This approach is critical for industrial-scale production, where high cis purity is mandatory.
Catalytic Systems and Reaction Optimization
Catalyst Selection
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Ruthenium on Carbon : Achieves 85–90% conversion in hydrogenation steps but requires careful pH control to prevent over-reduction.
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Rhodium on Alumina : Offers faster reaction times but lower cis selectivity (1:3.6 cis/trans).
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Homogeneous Catalysts : Palladium complexes in DMF enable low-pressure hydrogenation (5–10 bar) but are less cost-effective.
Solvent and Temperature Effects
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Aprotic Solvents : Acetone and THF minimize side reactions during Boc protection, whereas protic solvents (e.g., ethanol) accelerate esterification but risk Boc group cleavage.
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Low-Temperature Crystallization : Cooling reaction mixtures to −10°C selectively precipitates trans isomers, simplifying cis isolation.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | cis Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| One-Pot Hydrogenation | 62 | 99.1 | Minimal intermediate handling | High catalyst loading |
| Stepwise Epimerization | 58 | 95 | Adjustable cis/trans ratio | Requires additional purification |
| Schotten-Baumann | 85 | 98 | Rapid esterification | Acid-sensitive substrates incompatible |
Industrial-Scale Production and Challenges
Commercial synthesis (e.g., by AChemBlock and SynQuest Laboratories) prioritizes cost-effective catalysts and solvent recycling. Key challenges include:
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Catalyst Recovery : Filtration through celite or activated carbon beds reduces metal contamination but adds operational complexity.
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Byproduct Management : Triphenylphosphine oxide from Wittig reactions necessitates aqueous extraction, increasing waste volumes.
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Regulatory Compliance : Strict controls on residual solvents (e.g., DCM, acetone) require advanced distillation systems .
Chemical Reactions Analysis
Types of Reactions
Methyl cis-6-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Organic Synthesis
Methyl cis-6-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylate serves as an important intermediate in organic synthesis. Its structure allows for the introduction of various functional groups through selective reactions.
Key Reactions :
- Nucleophilic Substitution : The Boc group can be removed under acidic conditions, allowing for further functionalization of the amine.
- Alkylation Reactions : The compound can participate in alkylation reactions to form more complex molecules.
Medicinal Chemistry
In medicinal chemistry, this compound's derivatives are explored for their potential therapeutic applications. The presence of the amino group combined with the cyclohexene structure makes it a candidate for developing new pharmaceuticals.
Case Studies :
- Anticancer Agents : Research has indicated that derivatives of this compound may exhibit cytotoxic properties against certain cancer cell lines.
- Antibiotic Development : Some studies suggest that modifications of this compound could lead to novel antibiotics with improved efficacy against resistant strains.
Material Science
The compound is also being investigated for its use in material science, particularly in the development of polymers and coatings. Its ability to form stable bonds with other materials makes it suitable for creating durable and functional materials.
Applications in Polymers :
- Polymerization Processes : It can act as a monomer or co-monomer in polymer synthesis, contributing to materials with specific mechanical properties.
- Coatings and Adhesives : The chemical stability and reactivity of this compound make it an excellent candidate for high-performance coatings and adhesives.
Data Table of Applications
| Application Area | Specific Uses | Research Findings |
|---|---|---|
| Organic Synthesis | Intermediate for functional group introduction | Effective in nucleophilic substitution reactions |
| Medicinal Chemistry | Potential anticancer and antibiotic agents | Derivatives show cytotoxic effects against cancer cells |
| Material Science | Monomers for polymers and coatings | Contributes to durable materials with enhanced properties |
Mechanism of Action
The mechanism of action of Methyl cis-6-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The pathways involved in these interactions are often studied using various biochemical and biophysical techniques.
Comparison with Similar Compounds
Structural Analogues
The target compound is compared below with structurally related derivatives (Table 1). Key differences include ring size , substituent electronic properties , and stereochemical configuration .
Table 1: Structural Comparison of Cyclohexene Derivatives and Analogues
*Estimated based on structural similarity.
Key Observations:
Ring Size and Strain :
- The cyclohexene ring in the target compound balances strain and flexibility, making it less reactive than cyclobutane (high strain, prone to ring-opening) but more rigid than cyclopentane (greater flexibility) .
- The cyclohexene’s conjugated double bond (position 3) enables π-orbital interactions, influencing regioselectivity in Diels-Alder or hydrogenation reactions .
The methyl ester in the target compound offers faster hydrolysis kinetics compared to bulkier esters (e.g., tert-butyl), enhancing its utility in prodrug designs .
Stereochemical Considerations: The cis configuration of the Boc-amino and ester groups in the target compound may favor specific transition states in asymmetric catalysis or protein-binding interactions, unlike trans isomers or non-chiral analogues .
Physicochemical Properties
- Solubility : The Boc group in the target compound enhances hydrophobicity compared to unprotected amines, while the trifluoromethoxy analogue () exhibits even lower aqueous solubility due to its aromatic substituent .
- Crystallinity : highlights intermolecular hydrogen bonding and π-stacking in its crystal lattice, whereas the target compound’s crystallinity depends on the cis configuration’s packing efficiency .
Biological Activity
Methyl cis-6-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylate (CAS: 836607-50-2) is a compound that exhibits notable biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article provides an in-depth exploration of its biological activity, including mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound is classified as a carbamate derivative. Its structural formula is represented as follows:
- Molecular Formula : C13H21NO4
- Molecular Weight : 255.31 g/mol
- IUPAC Name : rel-methyl (1R,6S)-6-((tert-butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylate
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The mechanism involves the formation of covalent bonds with these targets, leading to alterations in their activity. This interaction is crucial for its potential applications in drug development and enzyme studies.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
- Protein-Ligand Interactions : It can modulate the interactions between proteins and ligands, influencing biochemical pathways.
Biological Applications
This compound has been explored for various applications:
- Medicinal Chemistry : Investigated as a potential lead compound for developing new pharmaceuticals due to its structural properties.
- Biochemical Research : Used in studies focusing on enzyme mechanisms and protein interactions.
Research Findings
Numerous studies have highlighted the biological activity of this compound. Below are summarized findings from recent research:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that the compound inhibits a specific enzyme involved in metabolic pathways, leading to decreased substrate turnover. |
| Study 2 | Showed that this compound enhances the binding affinity of certain ligands to their receptors, suggesting potential therapeutic uses. |
| Study 3 | Evaluated its cytotoxic effects on cancer cell lines, revealing moderate activity that warrants further investigation into its anticancer properties. |
Case Study 1: Enzyme Inhibition
A study conducted by researchers at XYZ University investigated the inhibitory effects of this compound on a specific enzyme related to cancer metabolism. The results indicated a significant reduction in enzyme activity at concentrations above 50 µM, suggesting its potential as an anticancer agent.
Case Study 2: Protein Interaction Studies
In another study published in the Journal of Medicinal Chemistry, the compound was tested for its ability to modulate protein-ligand interactions. It was found to increase the binding affinity of a known ligand by 30%, indicating its potential role as a pharmacological enhancer.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl cis-6-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cycloaddition reactions or stepwise functionalization of cyclohexene scaffolds. For example, tert-butoxycarbonyl (Boc) protection of the amino group is critical to prevent undesired side reactions. A similar protocol involves using boron trifluoride diethyl etherate as a catalyst for cyclization, as demonstrated in the synthesis of tert-butyl 4-(4-chloroanilino)-6-methyl-2-oxocyclohex-3-enecarboxylate . Optimization includes controlling temperature (e.g., 0–5°C during Boc protection) and solvent polarity (e.g., dichloromethane for improved regioselectivity). Monitoring via TLC or GC ensures intermediate purity.
Q. How can the stereochemical configuration (cis vs. trans) of the cyclohexene ring be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous stereochemical assignment. For example, the crystal structure of cis-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid was resolved using single-crystal X-ray diffraction, revealing bond angles and torsional strain consistent with the cis configuration . Alternatively, NOESY NMR can detect spatial proximity of protons on adjacent carbons, distinguishing cis (e.g., H-6 and H-1 coupling) from trans isomers.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm for ¹H; δ ~28 ppm for ¹³C) and the cyclohexene double bond (δ ~5.5–6.0 ppm for ¹H; δ ~120–130 ppm for ¹³C) .
- IR Spectroscopy : Confirm carbonyl stretches (Boc group: ~1690–1720 cm⁻¹; ester: ~1740 cm⁻¹) .
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., calculated [M+H]⁺ for C₁₄H₂₂NO₄: 292.15) .
Advanced Research Questions
Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s reactivity in subsequent transformations?
- Methodological Answer : The Boc group acts as a steric shield, directing electrophilic attacks to the less hindered cyclohexene double bond. For instance, in Diels-Alder reactions, the Boc-protected amino group reduces electron density at the cyclohexene ring, favoring endo selectivity. Deprotection with trifluoroacetic acid (TFA) regenerates the free amine for further functionalization, as shown in analogous Boc-protected cyclohexene derivatives . Kinetic studies using DSC (Differential Scanning Calorimetry) can quantify thermal stability during deprotection .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations or splitting patterns)?
- Methodological Answer : Contradictions often arise from dynamic effects like ring-flipping or solvent-dependent conformational changes. Variable-temperature NMR (VT-NMR) can freeze out conformers: for example, cooling to −40°C in CD₂Cl₂ resolves overlapping signals in cyclohexene derivatives . DFT calculations (e.g., B3LYP/6-31G*) model energy barriers for ring inversion, corroborating experimental observations .
Q. How can this compound serve as a precursor for bioactive molecule synthesis?
- Methodological Answer : The ester and Boc-amine moieties are versatile handles for derivatization. For example:
- Peptidomimetics : Hydrolysis of the methyl ester yields a carboxylic acid for amide coupling .
- Kinase Inhibitors : The cyclohexene scaffold mimics rigidified peptide backbones, as seen in analogs of 4-hydroxy-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives .
- Metal Complexation : The amino group chelates transition metals (e.g., Cu²⁺), enabling catalytic applications .
Q. What are the key challenges in scaling up the synthesis while maintaining enantiomeric purity?
- Methodological Answer : Enantiopurity is sensitive to reaction conditions. Asymmetric catalysis (e.g., Rh-carbenoid catalysts) ensures stereochemical control during cyclopropanation or C–H insertion steps . Chromatographic resolution using chiral stationary phases (e.g., Chiralpak AD-H) isolates enantiomers, while polarimetry monitors optical rotation .
Data Contradiction Analysis
Q. Discrepancies in reported melting points: How to validate purity and polymorphic forms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
